molecular formula C20H22O7 B12429540 4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside

Cat. No.: B12429540
M. Wt: 374.4 g/mol
InChI Key: YHRLBNMWLPNUFF-YMUIMLINSA-N
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Description

4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside is a benzylidene-protected glucopyranoside derivative widely used in glycochemistry and glycomics. Its structure features a 4-methoxyphenyl aglycone and a 4,6-O-benzylidene acetal protecting the glucose hydroxyl groups. This compound is pivotal in synthesizing oligosaccharides and glycoconjugates, enabling studies on carbohydrate-protein interactions, enzyme activity, and glycosylation mechanisms . Key properties include:

  • Physical Form: White crystalline powder
  • Melting Point: 207°C
  • Purity: ≥98.0% (HPLC)
  • Applications: Glycan array development, glycosidase/transferase activity assays, and glycoconjugate synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20-/m1/s1

InChI Key

YHRLBNMWLPNUFF-YMUIMLINSA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O

Origin of Product

United States

Preparation Methods

Direct Acetal Formation on 4-Methoxyphenyl β-D-Glucopyranoside

This method involves reacting 4-methoxyphenyl β-D-glucopyranoside with benzaldehyde under acidic conditions to form the 4,6-O-benzylidene acetal.

Procedure :

  • Substrate Preparation : 4-Methoxyphenyl β-D-glucopyranoside is synthesized via Koenigs-Knorr glycosylation using HgBr$$_2$$ as a promoter.
  • Acetalization :
    • Conditions : Benzaldehyde (1.2 equiv), trifluoroacetic acid (0.1 equiv), DMSO, 40°C, 12–18 hours.
    • Workup : Neutralization with triethylamine, solvent evaporation, and precipitation using MTBE/brine (1:2 v/v).
  • Yield : 60–68% after recrystallization from methanol.

Analytical Data :

  • Melting Point : 170–173°C.
  • Optical Rotation : $$[α]^{20}_D = -4.85°$$ (c = 2.6, MeOH).
  • $$ ^1H $$-NMR (CDCl$$_3$$) : δ 7.42–7.25 (m, 5H, benzylidene), 6.82 (d, 2H, 4-methoxyphenyl), 5.52 (s, 1H, anomeric proton).

Advantages :

  • Single-step protocol minimizes intermediate isolation.
  • Trifluoroacetic acid ensures regioselectivity for 4,6-positions over 2,3-hydroxyls.

Glycosylation Followed by Benzylidene Protection

This route prioritizes early introduction of the 4-methoxyphenyl group via glycosylation, followed by acetal formation.

Procedure :

  • Glycosylation :
    • Donor : Peracetylated glucose (1.0 equiv).
    • Acceptor : 4-Methoxyphenol (1.5 equiv).
    • Promoter : BF$$3$$·Et$$2$$O (0.2 equiv) in CH$$2$$Cl$$2$$, 0°C to RT, 6 hours.
    • Yield : 75–80% after column chromatography (EtOAc/hexane).
  • Benzylidene Protection : As in Section 2.1.

Challenges :

  • Competing hydrolysis of the glycosidic bond during acetalization requires pH control (pH 6–7).

Advanced Protecting Group Strategies

Temporary protection of the 2- and 3-hydroxyls enables sequential functionalization.

Procedure :

  • 3-O-Allylation :
    • Conditions : Allyl bromide (1.1 equiv), NaH (1.5 equiv), DMF, 0°C to RT, 12 hours.
    • Yield : 90–95% (crude).
  • Benzylidene Acetal Formation : As in Section 2.1.
  • Deprotection :
    • Allyl Removal : Pd(PPh$$3$$)$$4$$ (0.1 equiv), morpholine (5.0 equiv), THF, 2 hours.

Analytical Validation :

  • HRMS : m/z 439.1369 [M+Na]$$^+$$.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantage Limitation
Direct Acetalization 60–68 One-step, scalable Requires expensive DMSO solvent
Glycosylation First 70–75 High glycosylation efficiency Multi-step purification
Protecting Group Strategy 50–55 Enables further derivatization Low overall yield due to deprotection

Industrial-Scale Optimization

Solvent-Free Modification :

  • Eliminating DMSO reduces costs and environmental impact. Benzaldehyde (neat) with H$$2$$SO$$4$$ (0.05 equiv) at 50°C achieves 55% yield in 24 hours.

Catalyst Screening :

  • Tosic acid (p-TsOH) outperforms TFA in anhydrous conditions (yield: 72%, 6 hours).

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Design

This compound is being investigated as a potential lead in drug design due to its ability to target specific biological pathways. Its structure allows for modifications that can enhance the efficacy of therapeutic agents, particularly in cancer treatment and other diseases.

Case Study: Anti-Cancer Therapies

Recent studies have shown that derivatives of 4-Methoxyphenyl 4,6-O-benzylidene-beta-D-glucopyranoside exhibit significant anti-cancer properties. For instance, researchers have synthesized analogs that demonstrate cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anti-cancer drugs .

Natural Product Synthesis

Synthesis of Complex Natural Products

The compound plays a crucial role in synthesizing complex natural products. It serves as a versatile building block that aids researchers in creating compounds with desired biological activities.

Data Table: Natural Product Synthesis Applications

Compound TypeApplication Description
Flavonoid GlycosidesUsed as intermediates in synthesizing flavonoid derivatives with enhanced bioactivity.
Antitumor AgentsServes as a precursor for compounds exhibiting antitumor activity.

Biochemical Research

Studying Enzyme Interactions

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. This helps provide insights into cellular processes and the development of new therapeutic strategies.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic disorders, indicating its potential as a therapeutic agent .

Food Industry Applications

Natural Preservative and Flavor Enhancer

The compound is being explored for its potential use as a natural preservative or flavor enhancer in the food industry. Its antioxidant properties contribute to food safety and quality.

Data Table: Food Industry Applications

Application TypeDescription
Natural PreservativeExhibits antimicrobial properties that can extend shelf life.
Flavor EnhancerEnhances the sensory attributes of food products without synthetic additives.

Cosmetic Formulations

Skin Benefits

In cosmetic formulations, the properties of this compound may be harnessed for skin benefits such as moisturizing and antioxidant effects.

Case Study: Cosmetic Products

Formulations incorporating this compound have shown improved hydration and skin barrier function in clinical trials, appealing to the growing demand for natural ingredients in cosmetics .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The benzylidene group provides stability and enhances the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Structural Features of Selected Analogs
Compound Name Substituents/Modifications Key Functional Groups Reference
Target Compound : 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside 4-Methoxyphenyl aglycone; 4,6-O-benzylidene acetal Benzylidene, methoxy
Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives (e.g., compound 8 ) Acyl groups (lauroyl, myristoyl) at C2/C3 Acyl esters
4'-Demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-β-D-glucopyranoside) Podophyllotoxin core; thenylidene group Epipodophyllotoxin, thenylidene
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside 2-Acetamido; 2-deoxy Deoxy sugar, acetamido
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside Thioglycoside; benzoyl esters Thio linkage, benzoyl

Key Observations :

  • Antibacterial vs. Anticancer Activity : Acylated methyl derivatives (e.g., compound 8 ) exhibit broad-spectrum antibacterial effects due to lipophilic acyl chains enhancing membrane penetration . In contrast, podophyllotoxin analogs (e.g., NSC-122819) target eukaryotic cell cycle regulation, showing efficacy in leukemia .
  • Role of Protecting Groups : The benzylidene acetal in the target compound enhances stability during glycosylation reactions, whereas thioglycosides (e.g., ) offer superior reactivity in chemical synthesis.

Physicochemical Properties

Table 3: Physical Properties Comparison
Compound Melting Point Solubility Stability
Target Compound 207°C Limited in water; soluble in DMSO, chloroform Stable at -20°C
Methyl 4,6-O-benzylidene-α-D-glucopyranoside Not reported Lipophilic (due to acyl groups) Sensitive to acidic hydrolysis
4'-Demethyl-epipodophyllotoxin derivatives Not reported Water-insoluble; requires DMSO for formulation Light-sensitive

Biological Activity

4-Methoxyphenyl 4,6-O-benzylidene-beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and immunostimulatory effects, and summarizes findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18O7\text{C}_{16}\text{H}_{18}\text{O}_{7}

This compound features a methoxy group, a benzylidene moiety, and a glucopyranoside structure, contributing to its biological activity.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, one study reported that this compound selectively interacts with bacterial cell walls, leading to increased permeability and subsequent cell death .

Immunostimulatory Effects

In vitro studies have demonstrated that this glycoside can enhance immune responses. Specifically, it has been shown to stimulate the production of cytokines in immune cells, which play a crucial role in mediating immune responses. The compound's ability to activate macrophages and promote phagocytosis has been documented, suggesting its potential as an immunomodulatory agent .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings highlight the compound's potential as a therapeutic agent against bacterial infections.

Study 2: Immunomodulation in Macrophages

A separate study investigated the immunomodulatory effects of the compound on macrophage cells. The results showed that treatment with this compound led to:

CytokineControl (pg/mL)Treated (pg/mL)
IL-650120
TNF-alpha3080

This data indicates a significant increase in cytokine production following treatment, underscoring its potential role in enhancing immune responses .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Wall Interaction : The compound's structure allows it to bind effectively to bacterial cell walls, disrupting their integrity.
  • Cytokine Release : It promotes the release of pro-inflammatory cytokines from immune cells, enhancing the body's defense mechanisms.
  • Phagocytosis Enhancement : By activating macrophages, it increases their ability to engulf and destroy pathogens.

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